1-[(4-Methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-23-14-4-2-12(3-5-14)10-17-16(22)19-13-6-8-21(9-7-13)15-11-18-24-20-15/h2-5,11,13H,6-10H2,1H3,(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVCLWVTMSRMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through various methods, including reductive amination or cyclization reactions.
Coupling Reactions: The thiadiazole and piperidine rings are then coupled using suitable reagents and conditions.
Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of an amine with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: The methoxy group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives, including 1-[(4-Methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea, have shown promising anticancer properties. Research indicates that thiadiazole compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Breast Cancer : Thiadiazole derivatives have demonstrated reduced proliferation rates and increased apoptosis in human breast cancer cells (T47D) .
- Hepatocarcinoma : Compounds exhibiting thiadiazole moieties have been effective against human hepatocarcinoma (Huh-7) cells, leading to decreased viability .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. Inflammation plays a crucial role in numerous diseases, including cancer and cardiovascular disorders. Compounds similar to this compound have been identified as potential inhibitors of cyclooxygenase enzymes (COX), which are key mediators in inflammatory pathways .
Pesticidal Activity
Thiadiazole derivatives are also explored for their pesticidal properties. The compound's structural features suggest potential efficacy against various agricultural pests. Research has indicated that thiadiazole-based compounds can serve as effective agents against fungal pathogens and insects, thereby enhancing crop protection .
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing novel materials with specific functionalities. For example:
- Polymeric Composites : Incorporating thiadiazole derivatives into polymer matrices can enhance mechanical properties and thermal stability .
Case Study 1: Anticancer Efficacy
A study published in Nature Reviews Cancer detailed the synthesis of various thiadiazole derivatives and their evaluation against multiple cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against melanoma and prostate cancer cells .
Case Study 2: Agricultural Impact
Research conducted by agricultural scientists assessed the effectiveness of thiadiazole derivatives in controlling fungal infections in crops. The study revealed that these compounds could reduce fungal growth by up to 70%, highlighting their potential as eco-friendly pesticides .
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(1,2,5-Thiadiazol-3-yl)piperidine: Lacks the urea and methoxybenzyl groups.
4-Methoxybenzylurea: Lacks the thiadiazole and piperidine rings.
1-(1,2,5-Thiadiazol-3-yl)-3-(4-methoxybenzyl)urea: Lacks the piperidine ring.
Uniqueness
1-[(4-Methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is unique due to the combination of the thiadiazole, piperidine, and methoxybenzyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Biological Activity
1-[(4-Methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a compound of interest due to its potential pharmacological applications. This article delves into its biological activities, focusing on antibacterial properties, enzyme inhibition, and other therapeutic potentials.
- Molecular Formula : C17H20N4O2S
- Molecular Weight : 344.43 g/mol
- CAS Number : 2320459-10-5
Antibacterial Activity
Research indicates that compounds containing thiadiazole and piperidine moieties exhibit significant antibacterial properties. In vitro studies have shown that derivatives similar to this compound demonstrate varying degrees of activity against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
| Salmonella typhi | 64 |
The compound's structural components enhance its interaction with bacterial cell membranes, leading to effective inhibition of bacterial growth.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. These enzymes are crucial in several physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 2.14 | 21.25 (Thiourea) |
| Urease | 1.13 | Not applicable |
These findings suggest that the compound could serve as a lead in developing new drugs targeting these enzymes.
Study on Antibacterial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of compounds including derivatives of thiadiazole were synthesized and tested for antibacterial activity. The results indicated that compounds with similar structural features to this compound exhibited strong activity against Salmonella typhi and Bacillus subtilis, with MIC values significantly lower than those of traditional antibiotics .
Study on Enzyme Inhibition
Another research focused on enzyme inhibition demonstrated that the synthesized derivatives showed potent AChE inhibitory activity. The study highlighted the importance of the thiadiazole moiety in enhancing the binding affinity to the enzyme's active site, leading to effective inhibition .
Q & A
Q. Q1. What are the recommended spectroscopic methods for verifying the structural integrity of 1-[(4-Methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea?
Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the presence of key functional groups, such as the urea linkage (δ ~6.5–7.5 ppm for NH protons) and the 4-methoxybenzyl group (δ ~3.8 ppm for OCH). The piperidine-thiadiazole moiety can be identified via characteristic splitting patterns for axial/equatorial protons (δ ~1.5–3.0 ppm) .
- IR Spectroscopy : Confirm the urea carbonyl stretch (~1640–1680 cm) and thiadiazole ring vibrations (~1450–1550 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula CHNOS (exact mass: 379.14 g/mol) .
Q. Q2. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Answer:
- Stepwise Optimization :
- Coupling Reactions : Use coupling agents like HATU or EDCI for urea bond formation, with triethylamine as a base in anhydrous dichloromethane (DCM) at 0–25°C .
- Thiadiazole-Piperidine Assembly : Optimize cyclocondensation reactions by controlling temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to minimize side products .
- Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization from ethanol/water mixtures .
- Yield Monitoring : Track intermediates via TLC (R values in 1:1 EtOAc/hexane) and adjust stoichiometry for low-yield steps .
Advanced Research Questions
Q. Q3. What experimental strategies can resolve contradictory bioactivity data observed for this compound across different assays?
Answer:
- Orthogonal Assay Validation :
- Compare results from enzyme inhibition assays (e.g., kinase targets) with cell-based viability assays (e.g., MTT or ATP-lite) to distinguish direct target engagement from off-target effects .
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity and kinetics for suspected targets .
- Metabolic Stability Analysis : Assess compound stability in liver microsomes (e.g., human CYP450 isoforms) to rule out rapid degradation as a cause of inconsistent activity .
Q. Q4. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s selectivity for neurological targets?
Answer:
- Core Modifications :
- Replace the 4-methoxybenzyl group with halogenated or bulky substituents (e.g., 4-chlorophenyl) to modulate lipophilicity and blood-brain barrier penetration .
- Modify the thiadiazole ring to oxadiazole or triazole derivatives to alter hydrogen-bonding interactions with target receptors .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with CNS targets like serotonin or dopamine receptors. Validate with in vitro receptor binding assays .
Q. Q5. What computational and experimental methods are recommended for identifying off-target interactions of this compound?
Answer:
- In Silico Screening :
- Experimental Profiling :
Q. Q6. How can researchers address discrepancies in reported solubility and stability profiles of this compound?
Answer:
- Solubility Enhancement :
- Stability Studies :
Methodological Guidance
Q. Q7. What are the best practices for scaling up the synthesis of this compound while maintaining reproducibility?
Answer:
- Process Chemistry Considerations :
- Optimize exothermic reactions (e.g., thiadiazole ring closure) using jacketed reactors with temperature-controlled circulation .
- Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., 2-MeTHF) where possible .
- Quality Control :
- Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .
- Validate batch consistency via DSC (differential scanning calorimetry) for polymorph identification .
Q. Q8. How should researchers design in vivo pharmacokinetic studies for this compound to account for its metabolic liabilities?
Answer:
- Study Design :
- Data Interpretation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
